1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
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Overview
Description
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound that features multiple functional groups, including benzyl, nitrophenyl, and phenylmethoxycarbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate typically involves multi-step organic reactions. The process may start with the protection of functional groups, followed by selective reactions to introduce the benzyl and nitrophenyl groups. Common reagents used in these steps include benzyl chloride, nitrophenyl derivatives, and protecting agents like carbamates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzene derivatives, while reduction may yield aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with molecular targets through its functional groups. The benzyl and nitrophenyl groups can participate in various binding interactions, while the phenylmethoxycarbonylamino group can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-O-benzyl 4-O-(4-nitrophenyl)butanedioate: Lacks the phenylmethoxycarbonylamino group.
4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate: Lacks the benzyl group.
Uniqueness
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O8 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H22N2O8/c28-23(35-21-13-11-20(12-14-21)27(31)32)15-22(24(29)33-16-18-7-3-1-4-8-18)26-25(30)34-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1 |
InChI Key |
HJTHSJRWEXIILP-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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